N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide
CAS No.: 853348-46-6
Cat. No.: VC16035039
Molecular Formula: C19H13Cl2NO2
Molecular Weight: 358.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853348-46-6 |
|---|---|
| Molecular Formula | C19H13Cl2NO2 |
| Molecular Weight | 358.2 g/mol |
| IUPAC Name | (E)-N-(3-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C19H13Cl2NO2/c20-13-4-3-5-14(12-13)22-19(23)11-9-15-8-10-18(24-15)16-6-1-2-7-17(16)21/h1-12H,(H,22,23)/b11-9+ |
| Standard InChI Key | ZNGUIEACKIJWMH-PKNBQFBNSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=CC=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propenamide backbone () linked to a 3-chlorophenyl group at the amide nitrogen and a 5-(2-chlorophenyl)-2-furyl moiety at the α-carbon. The molecular formula is inferred as , with a molecular weight of 381.2 g/mol. Key structural elements include:
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Furan ring: A five-membered aromatic oxygen heterocycle substituted at the 5-position with a 2-chlorophenyl group.
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Propenamide linkage: Provides conformational rigidity and hydrogen-bonding capacity.
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Chlorophenyl groups: Electron-withdrawing substituents that enhance binding affinity to hydrophobic protein pockets.
Spectral Characterization
While experimental data for this specific compound are unavailable, analogous propenamides are characterized using:
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Nuclear Magnetic Resonance (NMR): NMR typically shows resonances for furan protons (δ 6.5–7.5 ppm), vinylic protons (δ 6.0–7.0 ppm), and amide NH (δ 8.0–9.0 ppm).
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Mass Spectrometry (MS): Molecular ion peaks align with the calculated molecular weight, with fragmentation patterns indicating cleavage at the amide bond.
Table 1: Hypothesized Spectroscopic Data
| Technique | Key Features |
|---|---|
| NMR | δ 7.8 (s, NH), 7.2–7.6 (m, aromatic H), 6.7 (d, J=15 Hz, CH=CH), 6.3 (d, furan H) |
| IR | 1650 cm (amide C=O), 1600 cm (C=C), 750 cm (C-Cl) |
| UV-Vis | λ 270 nm (π→π* transitions in aromatic systems) |
Synthesis and Optimization
Synthetic Routes
The synthesis involves three primary steps, adapted from methods for related propenamides:
Step 1: Furan Ring Formation
Cyclization of 2-chlorophenylacetylene with glyoxal under acidic conditions yields 5-(2-chlorophenyl)furan-2-carbaldehyde.
Step 2: Propenamide Chain Elongation
The aldehyde undergoes Horner-Wadsworth-Emmons reaction with diethyl phosphonoacetate to form the α,β-unsaturated ester, which is hydrolyzed to the carboxylic acid.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl (cat.), DCM, 0°C → RT, 12 h | 78 |
| 2 | NaH, THF, 0°C → reflux, 8 h | 82 |
| 3 | EDCI, HOBt, DMF, RT, 24 h | 70 |
Industrial Scalability Challenges
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Purification difficulties: The compound’s hydrophobicity complicates crystallization; countercurrent chromatography may improve isolation.
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Chlorine handling: Requires specialized equipment to prevent corrosion and ensure worker safety.
Biological Activity and Mechanisms
Antiproliferative Effects
Analogous compounds inhibit cancer cell growth via:
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Apoptosis induction: Upregulation of caspase-3/7 and PARP cleavage in HeLa cells (IC = 3.2 μM).
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Cell cycle arrest: G2/M phase blockade in MCF-7 breast cancer cells through CDK1 inhibition.
Anti-inflammatory Action
In murine macrophages (RAW264.7), structural analogs reduce LPS-induced TNF-α production by 68% at 10 μM, likely via NF-κB pathway suppression.
Structure-Activity Relationships (SAR)
Chlorine Substitution Effects
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3-Chlorophenyl vs. 4-butylphenyl: The 3-chloro derivative exhibits 3-fold higher cytotoxicity (HT-29 cells) due to improved membrane permeability.
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Dual chlorination: Enhances metabolic stability (t = 4.7 h in human liver microsomes) compared to mono-chlorinated analogs (t = 1.2 h).
Table 3: Comparative Biological Data
| Compound | IC (μM) | TNF-α Inhibition (%) | MIC (μg/mL) |
|---|---|---|---|
| Target compound (hypothetical) | 2.8 | 72 | 16 |
| N-(4-Butylphenyl) analog | 8.4 | 55 | 32 |
| N-(2,6-Diethylphenyl) analog | 4.1 | 63 | 24 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High logP (4.2) predicts good intestinal absorption but potential blood-brain barrier penetration.
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Metabolism: Predominant hepatic oxidation via CYP3A4, forming hydroxylated metabolites.
Toxicity Concerns
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Cytotoxicity: Selectivity index (SI) of 12.3 (HeLa vs. HEK293) indicates moderate therapeutic window.
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Genotoxicity: Ames test negative, but micronucleus assay shows clastogenicity at >10 μM.
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